METHYL 2-(N-{[5-BROMO-2-(2-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}ACETAMIDO)ACETATE

Catalog No.
S5229606
CAS No.
5807-03-4
M.F
C25H22BrClN2O4
M. Wt
529.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL 2-(N-{[5-BROMO-2-(2-CHLOROBENZAMIDO)PHENYL]...

CAS Number

5807-03-4

Product Name

METHYL 2-(N-{[5-BROMO-2-(2-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}ACETAMIDO)ACETATE

IUPAC Name

methyl 2-[acetyl-[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate

Molecular Formula

C25H22BrClN2O4

Molecular Weight

529.8 g/mol

InChI

InChI=1S/C25H22BrClN2O4/c1-16(30)29(15-23(31)33-2)24(17-8-4-3-5-9-17)20-14-18(26)12-13-22(20)28-25(32)19-10-6-7-11-21(19)27/h3-14,24H,15H2,1-2H3,(H,28,32)

InChI Key

GSPWQWXABHYRBK-UHFFFAOYSA-N

SMILES

CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl

The exact mass of the compound methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is 528.04515 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Databases

    Searches of scientific databases like PubChem and ChemSpider do not reveal any reported biological activity or specific research applications for this compound (, ).

  • Literature Review

    A search of scientific literature databases yielded no published research articles directly investigating the properties or applications of methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate.

Further Exploration:

While specific research on this compound is lacking, its structure offers clues for potential avenues of investigation. The presence of functional groups like amides, a bromine atom, and an aromatic ring system suggests possibilities for:

  • Medicinal Chemistry

    The molecule's structure might be a starting point for designing new drugs. The amide bonds could be involved in interactions with biological targets, while the bromine atom and aromatic rings could contribute to binding affinity or other properties ().

  • Material Science

    The aromatic rings and amide functionality could be relevant for designing new materials with specific properties, such as polymers or liquid crystals ().

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amides and esters. The compound features a methyl acetate group, a bromo-substituted phenyl ring, and a chlorobenzamide moiety, making it of interest for various chemical and biological applications. Its molecular formula is C20H21BrClN3O3, and it has significant implications in medicinal chemistry due to its potential biological activities.

The reactivity of methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate can be explored through various chemical transformations, including:

  • Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Amidation: The amide bond can be subjected to nucleophilic attack by amines, leading to the formation of new amide derivatives.
  • Halogenation: The bromine atom on the phenyl ring may participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry.

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate exhibits promising biological activities. Preliminary studies suggest that compounds with similar structures may possess:

  • Antimicrobial properties: Potential effectiveness against various bacterial strains.
  • Antitumor activity: Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound could be investigated for anticancer properties.
  • Enzyme inhibition: The presence of specific functional groups may allow this compound to interact with enzymes involved in disease pathways.

Further biological assays are required to confirm these activities.

The synthesis of methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate typically involves several key steps:

  • Formation of the bromo-substituted phenyl ring: This can be achieved through bromination of the appropriate precursor.
  • Synthesis of the chlorobenzamide: This involves acylation reactions where 2-chlorobenzoic acid is reacted with an amine.
  • Coupling reaction: The bromo-substituted phenyl and chlorobenzamide are coupled using standard peptide coupling techniques (e.g., using coupling agents like EDC or DCC).
  • Esterification: Finally, the product is treated with methyl acetate under acidic conditions to form the desired ester.

Each step requires careful optimization to ensure high yields and purity.

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical biology: As a tool for studying enzyme interactions or cellular pathways.
  • Material science: In the development of new polymers or materials with specific properties due to its unique functional groups.

Interaction studies involving methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate could include:

  • Binding affinity assays: To evaluate how well the compound interacts with target proteins or enzymes.
  • Molecular docking studies: To predict how the compound fits into active sites of biological targets based on its structure.
  • In vivo studies: To assess pharmacokinetics and bioavailability in animal models.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureKey Features
N-{4-[5-Bromo-2-(4-chlorobenzamido)phenyl]}acetamideStructureContains similar amide functionality; potential for similar biological activity.
Methyl 4-(bromophenyl)acetateStructureLacks the complex amide structure but shares ester functionality; simpler synthesis route.
5-Bromo-N-(4-chlorophenyl)-2-methoxybenzamideStructureSimilar halogenated benzamide structure; potential for similar interactions with biological targets.

Uniqueness

The uniqueness of methyl 2-(N-{5-bromo-2-(2-chlorobenzamido)phenylmethyl}acetamido)acetate lies in its complex multi-functional structure, which combines both ester and amide functionalities along with halogen substituents. This combination may provide distinct biological activities not observed in simpler analogs, warranting further exploration in medicinal chemistry.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

528.04515 g/mol

Monoisotopic Mass

528.04515 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-23-2023

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